molecular formula C9H9NOS B1583201 4-Methoxy-2-methylphenyl isothiocyanate CAS No. 40046-28-4

4-Methoxy-2-methylphenyl isothiocyanate

Cat. No.: B1583201
CAS No.: 40046-28-4
M. Wt: 179.24 g/mol
InChI Key: CXIJSTYYDYSTCX-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 4-methoxy-2-methylphenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylphenyl isothiocyanate can be synthesized through several methods:

    Reaction with Thiophosgene: One common method involves the reaction of 4-methoxy-2-methylaniline with thiophosgene.

    Carbon Disulfide Method: Another method involves the reaction of 4-methoxy-2-methylaniline with carbon disulfide in the presence of a base such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and ensure safety, especially when handling toxic reagents like thiophosgene.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenyl isothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and reacts readily with nucleophilic groups such as amines and thiols. This reactivity allows it to form stable thiourea and dithiocarbamate derivatives, which can interact with biological targets such as enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylphenyl isothiocyanate is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other isothiocyanates .

Properties

IUPAC Name

1-isothiocyanato-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIJSTYYDYSTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193110
Record name 4-Methoxy-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40046-28-4
Record name 4-Methoxy-2-methylphenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40046-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methylphenyl isothiocyanate
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Record name 4-Methoxy-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40046-28-4
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

To a solution of 4-methoxy-2-methylaniline (2.51 mL, 19.7 mmol) and saturated aqueous sodium hydrogen carbonate (13.5 ml) in tetrahydrofuran (13.5 mL) was added thiophosgene (1.50 mL, 19.7 mmol), and the mixture was stirred at 0° C. for 30 min. The reaction mixture was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel eluting with a 0-10% ethyl acetate/n-hexane gradient mixture. The desired fractions were concentrated in vacuo to give the title compound as a colorless oil (2.80 g, 15.6 mmol, 79%).
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

The title compound is prepared as described in Example 1 for 1-[2-(4 isothiocyanato-phenoxy)-ethyl]-pyrrolidine but using 4-methoxy-2-methylaniline. Title compound: ES-MS: 180.9 [M+H]+; single peak at tR=5.56 min (System 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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